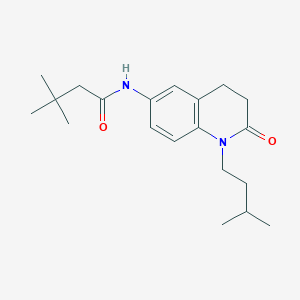

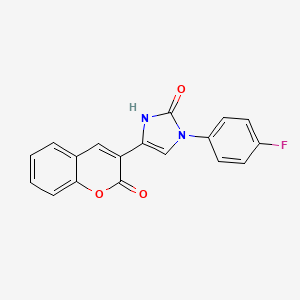

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-tert-butylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including variations in substituents on the benzamide ring, has been extensively studied. These studies reveal the impact of different substituents on molecular conformation and supramolecular aggregation. For example, variations in the benzamide substituents lead to different modes of supramolecular aggregation, influenced by π-π stacking interactions, C-H...π, and C-H...O hydrogen bonds (Sagar et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives highlight the compound's reactivity and its potential to undergo various transformations. The synthesis of benzofurans and tetrahydrobenzofurans from acrolein dimer and 1,3-dicarbonyl compounds demonstrates the versatility of these compounds in constructing complex molecular architectures (Huang et al., 2019).

Physical Properties Analysis

The physical properties, including stability, solubility, and crystal structure, are crucial for understanding the behavior and potential applications of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-tert-butylbenzamide and related compounds. The discovery of polymorphs of 2-benzoyl-N,N-diethylbenzamide, for example, highlights the importance of solvents in recrystallization trials and the impact of crystal structure on compound properties (de Moraes et al., 2021).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research into derivatives of benzoylbenzamides, such as those involving fluorobenzamides, has revealed promising antimicrobial properties. For instance, compounds synthesized via microwave-induced methods demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom in the benzoyl group significantly enhances antimicrobial efficacy, suggesting potential applications in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Synthetic Methodologies

Benzoylbenzamides serve as key intermediates in synthetic organic chemistry. Innovations in reaction methodologies, such as free-radical synthesis involving benzoyl peroxides, have been explored for creating Ebselen and related analogues. This approach underscores the importance of benzoylbenzamides in facilitating novel synthetic routes for therapeutically relevant compounds (Fong & Schiesser, 1995).

Pharmacological Research

Compounds related to benzoylbenzamides, such as quinazoline antifolates inhibiting thymidylate synthase, highlight the role of benzamide derivatives in medicinal chemistry. These compounds, through the manipulation of carboxyl protecting groups and sequential synthesis steps, demonstrate significant inhibitory activity against a key enzyme involved in DNA synthesis. This research contributes to the development of new cancer therapies (Pawełczak et al., 1989).

Catalysis and Material Science

The versatility of benzoylbenzamide compounds extends into the realm of catalysis and material science. For instance, the synthesis and characterization of new ligands based on benzoylbenzamide structures have been explored for their potential in asymmetric hydrogenation reactions. Such studies pave the way for more efficient and selective catalytic processes, which are crucial in industrial chemistry and the production of enantiomerically pure compounds (Imamoto et al., 2012).

Advanced Organic Transformations

Benzoylbenzamides have also been utilized in advanced organic transformations, demonstrating their role in facilitating complex chemical processes. For example, the decomposition of benzoylthioureas into benzamides under solvent-free conditions showcases an innovative approach to benzamide synthesis. This method offers insights into reaction mechanisms and provides a new pathway for the formation of benzamides and thiobenzamides, essential intermediates in organic synthesis (Nahakpam et al., 2015).

Eigenschaften

IUPAC Name |

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-tert-butylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO3/c1-17-22-15-14-21(28-26(30)19-10-12-20(13-11-19)27(2,3)4)16-23(22)31-25(17)24(29)18-8-6-5-7-9-18/h5-16H,1-4H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGOSNNYNMCELD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-tert-butylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(4-bromophenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2487594.png)

![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2487595.png)

![1-[(2,4-dichlorophenyl)sulfonyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2487600.png)

![4-[2-(Trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2487606.png)

![6-chloro-N-[2-(furan-2-yl)-1H-1,3-benzodiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2487608.png)